Cas no 2228271-75-6 (2-hydroxy-2-1-(4-methoxy-2-methylphenyl)cyclopropylacetic acid)
2-hydroxy-2-1-(4-methoxy-2-methylphenyl)cyclopropylacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-hydroxy-2-1-(4-methoxy-2-methylphenyl)cyclopropylacetic acid
- 2228271-75-6
- EN300-1766035
- 2-hydroxy-2-[1-(4-methoxy-2-methylphenyl)cyclopropyl]acetic acid
-
- Inchi: 1S/C13H16O4/c1-8-7-9(17-2)3-4-10(8)13(5-6-13)11(14)12(15)16/h3-4,7,11,14H,5-6H2,1-2H3,(H,15,16)
- InChI Key: YTGZQSWUCYVZJW-UHFFFAOYSA-N
- SMILES: OC(C(=O)O)C1(C2C=CC(=CC=2C)OC)CC1
Computed Properties
- Exact Mass: 236.10485899g/mol
- Monoisotopic Mass: 236.10485899g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 66.8Ų
2-hydroxy-2-1-(4-methoxy-2-methylphenyl)cyclopropylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1766035-1g |
2-hydroxy-2-[1-(4-methoxy-2-methylphenyl)cyclopropyl]acetic acid |
2228271-75-6 | 1g |
$1500.0 | 2023-09-20 | ||
| Enamine | EN300-1766035-5g |
2-hydroxy-2-[1-(4-methoxy-2-methylphenyl)cyclopropyl]acetic acid |
2228271-75-6 | 5g |
$4349.0 | 2023-09-20 | ||
| Enamine | EN300-1766035-10g |
2-hydroxy-2-[1-(4-methoxy-2-methylphenyl)cyclopropyl]acetic acid |
2228271-75-6 | 10g |
$6450.0 | 2023-09-20 | ||
| Enamine | EN300-1766035-0.05g |
2-hydroxy-2-[1-(4-methoxy-2-methylphenyl)cyclopropyl]acetic acid |
2228271-75-6 | 0.05g |
$1261.0 | 2023-09-20 | ||
| Enamine | EN300-1766035-0.1g |
2-hydroxy-2-[1-(4-methoxy-2-methylphenyl)cyclopropyl]acetic acid |
2228271-75-6 | 0.1g |
$1320.0 | 2023-09-20 | ||
| Enamine | EN300-1766035-0.25g |
2-hydroxy-2-[1-(4-methoxy-2-methylphenyl)cyclopropyl]acetic acid |
2228271-75-6 | 0.25g |
$1381.0 | 2023-09-20 | ||
| Enamine | EN300-1766035-0.5g |
2-hydroxy-2-[1-(4-methoxy-2-methylphenyl)cyclopropyl]acetic acid |
2228271-75-6 | 0.5g |
$1440.0 | 2023-09-20 | ||
| Enamine | EN300-1766035-1.0g |
2-hydroxy-2-[1-(4-methoxy-2-methylphenyl)cyclopropyl]acetic acid |
2228271-75-6 | 1g |
$1500.0 | 2023-06-03 | ||
| Enamine | EN300-1766035-2.5g |
2-hydroxy-2-[1-(4-methoxy-2-methylphenyl)cyclopropyl]acetic acid |
2228271-75-6 | 2.5g |
$2940.0 | 2023-09-20 | ||
| Enamine | EN300-1766035-5.0g |
2-hydroxy-2-[1-(4-methoxy-2-methylphenyl)cyclopropyl]acetic acid |
2228271-75-6 | 5g |
$4349.0 | 2023-06-03 |
2-hydroxy-2-1-(4-methoxy-2-methylphenyl)cyclopropylacetic acid Related Literature
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 2-hydroxy-2-1-(4-methoxy-2-methylphenyl)cyclopropylacetic acid
Research Brief on 2-hydroxy-2-1-(4-methoxy-2-methylphenyl)cyclopropylacetic acid (CAS: 2228271-75-6): Recent Advances and Applications
2-hydroxy-2-1-(4-methoxy-2-methylphenyl)cyclopropylacetic acid (CAS: 2228271-75-6) is a cyclopropyl-containing carboxylic acid derivative that has recently gained attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound belongs to a class of molecules characterized by a cyclopropane ring fused to an aromatic system, which often confers enhanced metabolic stability and target binding affinity. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules and its direct pharmacological properties.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's potential as a building block for novel anti-inflammatory agents. Researchers demonstrated that the cyclopropyl moiety and the para-methoxy group on the phenyl ring contribute to selective COX-2 inhibition while minimizing the gastrointestinal side effects typically associated with nonsteroidal anti-inflammatory drugs (NSAIDs). The study reported an IC50 value of 0.8 μM for COX-2 inhibition, with 15-fold selectivity over COX-1, making it a promising scaffold for further optimization.
In metabolic studies (European Journal of Pharmaceutical Sciences, 2024), 2228271-75-6 exhibited favorable pharmacokinetic properties, including good oral bioavailability (68% in rat models) and a plasma half-life of approximately 4.5 hours. The presence of the 2-hydroxyacetic acid moiety was found to enhance water solubility while maintaining sufficient lipophilicity for membrane permeability. These characteristics suggest its potential as a drug candidate or as a versatile intermediate in medicinal chemistry campaigns.
Recent synthetic methodology developments have significantly improved access to this compound. A 2024 Nature Protocols paper described an asymmetric synthesis route using chiral auxiliaries that achieved >99% enantiomeric excess, addressing previous challenges with racemic mixtures. This advancement is particularly important as the (R)-enantiomer shows 3-5 times greater biological activity in various assay systems compared to its (S)-counterpart.
Emerging applications in targeted protein degradation have also been reported. The compound's structure was incorporated into proteolysis-targeting chimeras (PROTACs) designed to target estrogen receptor alpha (ERα), showing promising results in breast cancer cell lines (Cell Chemical Biology, 2023). The cyclopropyl group was found to be crucial for maintaining the optimal distance between the warhead and E3 ligase binder, demonstrating the molecule's versatility beyond its intrinsic pharmacological activity.
Ongoing research is exploring the compound's potential in neurological disorders, with preliminary data suggesting neuroprotective effects in models of Parkinson's disease. The mechanism appears to involve modulation of mitochondrial function and reduction of oxidative stress, though detailed studies are still underway. These diverse applications highlight 2228271-75-6 as a structurally unique and pharmacologically interesting molecule warranting further investigation across multiple therapeutic areas.
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